REACTION_CXSMILES
|
C([C:5]1[CH:12]=[C:11]([O:13][CH3:14])[C:8]([C:9]#[N:10])=[C:7]([CH3:15])[C:6]=1[C:16](=[O:25])[CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][C:19]1=[O:24])(C)(C)C.C(O)(C(F)(F)F)=O>>[CH3:14][O:13][C:11]1[C:8]([C:9]#[N:10])=[C:7]([CH3:15])[C:6]([C:16](=[O:25])[CH2:17][N:18]2[CH2:23][CH2:22][NH:21][CH2:20][C:19]2=[O:24])=[CH:5][CH:12]=1
|
Name
|
tert-Butyl 6-methoxy-2-methyl3-[{2-oxopiperazin-1-yl}acetyl]benzonitrile
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Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(C#N)C(=C1)OC)C)C(CN1C(CNCC1)=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Analysis of the reaction mixture by LC indicated that reaction
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=C1C#N)C)C(CN1C(CNCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |